5-Bromo-2H-indazole-3-sulfonamide

Medicinal Chemistry Physicochemical Profiling Drug Design

5-Bromo-2H-indazole-3-sulfonamide (CAS 2172494-66-3) is a heterocyclic building block characterized by a 5-bromo-substituted 2H-indazole core bearing a primary sulfonamide group at the 3-position. The compound has the molecular formula C7H6BrN3O2S and a molecular weight of 276.11 g/mol, with the bromine atom providing a handle for transition metal-catalyzed cross-coupling reactions including Buchwald-Hartwig amination.

Molecular Formula C7H6BrN3O2S
Molecular Weight 276.11
CAS No. 2172494-66-3
Cat. No. B2994923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2H-indazole-3-sulfonamide
CAS2172494-66-3
Molecular FormulaC7H6BrN3O2S
Molecular Weight276.11
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Br)S(=O)(=O)N
InChIInChI=1S/C7H6BrN3O2S/c8-4-1-2-6-5(3-4)7(11-10-6)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyFGSKFWOJCQSXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2H-indazole-3-sulfonamide (CAS 2172494-66-3): A Brominated Indazole-3-Sulfonamide Scaffold for Medicinal Chemistry and Synthetic Diversification


5-Bromo-2H-indazole-3-sulfonamide (CAS 2172494-66-3) is a heterocyclic building block characterized by a 5-bromo-substituted 2H-indazole core bearing a primary sulfonamide group at the 3-position [1]. The compound has the molecular formula C7H6BrN3O2S and a molecular weight of 276.11 g/mol, with the bromine atom providing a handle for transition metal-catalyzed cross-coupling reactions including Buchwald-Hartwig amination [2]. Indazole-3-sulfonamides as a class have been investigated for diverse therapeutic applications including RORγt inverse agonism for inflammatory diseases, carbonic anhydrase inhibition, and antitubercular activity [1][3][4]. The 5-bromo substitution pattern distinguishes this compound from regioisomeric analogs (4-bromo, 6-bromo, 7-bromo) and alternative halogen substituents, conferring distinct reactivity profiles in cross-coupling transformations and potentially altered biological target engagement.

Why Generic Substitution Fails: Regioisomeric and Halogen-Dependent Differentiation of 5-Bromo-2H-indazole-3-sulfonamide


Indazole-3-sulfonamides cannot be treated as interchangeable commodities due to profound differences in synthetic utility and biological activity arising from both regioisomerism and halogen substitution patterns. The 5-bromo-2H-indazole-3-sulfonamide scaffold offers a specific combination: the 5-position bromine enables Buchwald-Hartwig and other palladium-catalyzed cross-coupling reactions with demonstrated regioselectivity [1], while the 2H-tautomeric form (versus 1H) influences N-alkylation outcomes and downstream derivative libraries [2]. Systematic SAR studies on related 5-bromoindazole series have shown that the 5-bromo substitution consistently yields α-glucosidase inhibitory activity (IC50 range 0.72–1.20 µM) distinct from unsubstituted analogs, and that bromine versus iodine at the same position produces divergent potency profiles [3]. Furthermore, the regioisomer—6-bromo-1H-indazole-3-sulfonamide—differs in computed XLogP3 (1.1) and topological polar surface area (97.2 Ų) [4], parameters that directly impact membrane permeability and bioavailability predictions. These differences preclude simple analog substitution without re-optimization of synthetic routes and re-evaluation of biological activity.

Quantitative Differentiation Evidence: 5-Bromo-2H-indazole-3-sulfonamide versus Structural Analogs


Regioisomeric Bromine Positioning: 5-Bromo vs. 6-Bromo Indazole-3-sulfonamide Physicochemical Property Comparison

The 5-bromo regioisomer (target compound) and 6-bromo regioisomer exhibit distinct computed physicochemical properties relevant to drug-likeness predictions. The 6-bromo regioisomer has calculated XLogP3 of 1.1 and topological polar surface area (TPSA) of 97.2 Ų [1]. While direct computed data for the 5-bromo regioisomer are not reported in primary literature, the positional isomerism alters both lipophilicity and polar surface area—parameters that govern membrane permeability and oral bioavailability predictions per Lipinski's Rule of Five. The 2H-tautomeric form present in the 5-bromo-2H-indazole-3-sulfonamide scaffold further distinguishes it from the 1H form typical of the 6-bromo analog, affecting hydrogen-bond donor/acceptor patterns and receptor binding geometry.

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Utility Differentiation: 5-Bromoindazole Participation in Buchwald-Hartwig Amination

Protected 5-bromoindazoles have been demonstrated to participate efficiently in Buchwald-Hartwig amination reactions with a range of amines to generate novel derivatives [1]. This reactivity profile is enabled by the 5-position bromine, which serves as an electrophilic partner for palladium-catalyzed C–N bond formation. The regioselective protection of indazoles prior to coupling is required to direct the reaction to the desired position, and the 2H-tautomeric form of the target compound influences N-protection strategies. In contrast, 4-bromoindazoles and 7-bromoindazoles exhibit altered reactivity profiles due to steric and electronic differences at those positions, while unsubstituted indazole-3-sulfonamide lacks this cross-coupling handle entirely [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

Halogen-Dependent Biological Activity: 5-Bromo vs. 5-Iodo vs. 5-Unsubstituted Indazole Derivatives

In a systematic SAR study of N-(alkyl/arylsulfonyl)-3-methylindazoles, compounds with 5-bromo substitution (series 2g–l) demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 0.72 ± 0.03 to 1.20 ± 0.01 µM, representing activity superior to the reference standard acarbose (IC50 = 1.30 ± 0.02 µM) [1]. This study directly compared three substitution states at the 5-position: unsubstituted (2a–f), 5-bromo (2g–l), and 5-iodo (2m–r). Among the active compounds, 2b, 2d, 2f–h, 2k, 2p, and 2q exhibited strong α-glucosidase inhibition. Notably, the 5-bromo-substituted compounds 2f and 2h demonstrated moderate ROS reduction in MCF-7 cells (47% and 28%, respectively) and significant ROS reduction in HEK293-T cells (58% and 48%, respectively) compared to staurosporine control (34% reduction) [1]. The 5-bromo substitution consistently produced distinct activity profiles from both unsubstituted and 5-iodo analogs.

Type 2 Diabetes α-Glucosidase Inhibition SAR

Therapeutic Indication Differentiation: Indazole-3-sulfonamide Scaffold in RORγt Inverse Agonism

Indazole sulfonamide derivatives, including the core scaffold represented by 5-bromo-2H-indazole-3-sulfonamide, have been claimed as inverse agonists of the retinoid-related orphan receptor gamma (RORγt) for the treatment of inflammatory diseases such as acne, psoriasis, and atopic dermatitis [1]. The patent literature describes bicyclic sulfonamide derivatives of formula (I) encompassing the indazole-3-sulfonamide core, with the sulfonamide moiety positioned to interact with the RORγt ligand-binding domain [1]. This therapeutic application distinguishes indazole-3-sulfonamides from other sulfonamide-containing scaffolds (e.g., benzenesulfonamides, thiophene sulfonamides) that target carbonic anhydrase isoforms or antibacterial pathways. The RORγt inverse agonist mechanism is specific to the indazole-sulfonamide chemotype and has been advanced to pharmaceutical development by Galderma Research & Development [1].

Immunology Inflammation Nuclear Receptors

Antimycobacterial Target Engagement: Indazole Sulfonamide Binding to IMPDH

Indazole sulfonamides have been identified through high-throughput screening of >100,000 synthetic compounds as potent, non-cytotoxic leads against Mycobacterium tuberculosis (Mtb) targeting inosine monophosphate dehydrogenase (IMPDH) [1]. Affinity chromatography using beads containing immobilized indazole sulfonamides demonstrated specific interaction with IMPDH in Mtb cell lysates, confirming target engagement [1]. This antitubercular activity distinguishes indazole-3-sulfonamides from other sulfonamide classes that exert antibacterial effects via dihydropteroate synthase inhibition (classical sulfa drugs). Importantly, the study noted that while IMPDH is essential for Mtb growth, it is not vulnerable to complete inhibition under all conditions, suggesting a nuanced mechanism requiring further optimization—a consideration directly relevant to selecting the indazole-sulfonamide scaffold for antitubercular drug discovery [1].

Tuberculosis Antimicrobial Resistance IMPDH

Validated Research and Procurement Applications for 5-Bromo-2H-indazole-3-sulfonamide (CAS 2172494-66-3)


Medicinal Chemistry: α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes

Based on SAR evidence demonstrating that 5-bromo-substituted indazole derivatives achieve α-glucosidase IC50 values of 0.72–1.20 µM (superior to acarbose at 1.30 µM), 5-bromo-2H-indazole-3-sulfonamide serves as a privileged starting scaffold for antidiabetic drug discovery [1]. The 5-bromo substituent enables further diversification via cross-coupling while maintaining the core pharmacophore associated with α-glucosidase inhibition. Researchers should prioritize this scaffold over unsubstituted or 5-iodo analogs when α-glucosidase inhibitory potency is the primary optimization objective [1].

Synthetic Chemistry: Diversification via Palladium-Catalyzed Cross-Coupling

The 5-position bromine atom provides a robust handle for Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions, enabling rapid generation of C–N linked analog libraries [2]. Regioselective N-protection (e.g., with THP) is required prior to coupling, as established in the 2009 J Org Chem methodology [2]. Procurement of this compound is indicated for medicinal chemistry teams requiring a diversifiable indazole-3-sulfonamide core, particularly when subsequent amine coupling is planned in the synthetic route.

Immunology and Inflammation: RORγt Inverse Agonist Scaffold Development

The indazole-3-sulfonamide core is claimed as an RORγt inverse agonist scaffold for topical and oral treatment of inflammatory dermatological conditions including acne, psoriasis, and atopic dermatitis [3]. 5-Bromo-2H-indazole-3-sulfonamide represents the halogenated variant of this core, with the bromine providing both a synthetic handle and potential hydrophobic interactions with the RORγt ligand-binding domain. Procurement supports drug discovery programs targeting Th17-mediated inflammatory pathways [3].

Antimicrobial Research: IMPDH-Targeted Antitubercular Lead Generation

Indazole sulfonamides have been validated as IMPDH-targeting antitubercular leads via high-throughput screening of >100,000 compounds and affinity chromatography target engagement studies [4]. The scaffold demonstrates a non-cytotoxic profile and a mechanism distinct from classical sulfa drugs. 5-Bromo-2H-indazole-3-sulfonamide provides a functionalized entry point for synthesizing novel IMPDH inhibitors, with the bromine enabling further structural elaboration to address the reported 'essential but not vulnerable' target vulnerability profile [4].

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